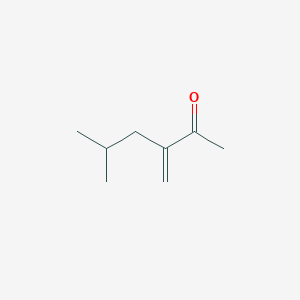

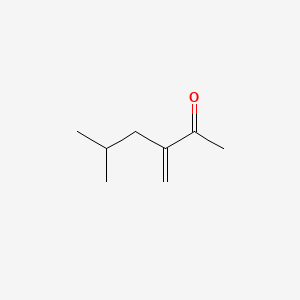

5-Methyl-3-methylene-2-hexanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-methyl-3-methylidenehexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJVYMZEAWWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152214 | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-87-7 | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

5-Methyl-3-methylene-2-hexanone, uniquely identified by its CAS number 1187-87-7, is an α,β-unsaturated ketone that presents a compelling case study in chemical reactivity and synthetic utility.[1][2] Its structure, featuring a conjugated system of a ketone and an exocyclic double bond, imparts a dual electrophilicity that is central to its chemical behavior.[3][4] This guide offers a deep dive into the core characteristics of this molecule, moving from its fundamental physicochemical properties to its synthesis, spectroscopic signature, and practical significance.

While serving as a versatile intermediate for creating more complex molecules in organic synthesis and contributing to the development of specialized polymers, this compound is also recognized as a critical process impurity in the manufacturing of Tetrabenazine, a drug used for treating movement disorders.[1][5] Understanding its formation, reactivity, and analytical profile is therefore of paramount importance for both synthetic chemists exploring new molecular architectures and pharmaceutical scientists ensuring the safety and efficacy of therapeutic agents.[5]

Physicochemical and Structural Characteristics

The physical and chemical properties of this compound dictate its behavior in experimental settings, from reaction conditions to purification and storage. It is a transparent, colorless liquid soluble in organic solvents like chloroform and slightly soluble in methanol.[1][6]

| Property | Value | Source(s) |

| CAS Number | 1187-87-7 | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][7] |

| Molecular Weight | 126.20 g/mol | [1][7] |

| IUPAC Name | 5-methyl-3-methylidenehexan-2-one | [7] |

| Synonyms | 3-Isobutyl-3-buten-2-one | [1][2] |

| Boiling Point | 125-128 °C (at 730 Torr) | [1][8] |

| Density | 0.824 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Flash Point | 54.1 ± 11.9 °C | [1][6] |

| Refractive Index | 1.419 | [1][6] |

| Vapor Pressure | 1.5 mmHg at 25°C | [1][6] |

| Topological Polar Surface Area | 17.1 Ų | [6][7] |

| XLogP3 | 2.1 | [1][7] |

The Heart of Reactivity: The α,β-Unsaturated Ketone System

The defining feature of this compound is the conjugation between the carbonyl group (C=O) and the adjacent carbon-carbon double bond (C=C).[3] This electron delocalization creates a resonance hybrid, resulting in partial positive charges (δ+) on both the carbonyl carbon (C-2) and the β-carbon (C-4).[3] This dual electrophilicity is the foundation of its reactivity, allowing for two primary modes of nucleophilic attack.[4][9]

-

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more polarized carbonyl carbon directly. This pathway is kinetically favored and mirrors the reactivity of simple ketones.[3]

-

1,4-Addition (Conjugate Addition): Softer nucleophiles, including amines, cyanides, and organocuprates, preferentially attack the β-carbon.[9][10] This thermodynamically favored pathway, often called a Michael Addition, is characteristic of conjugated systems and is a powerful tool for carbon-carbon bond formation.[3][11]

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a representative procedure based on established principles of the Mannich reaction.

-

Iminium Salt Preparation (Pre-reaction): In a fume hood, combine dimethylamine hydrochloride and paraformaldehyde in a round-bottom flask with a suitable solvent like ethanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Eschenmoser's salt precursor.

-

Reaction Assembly: Equip a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with 5-methyl-2-hexanone (1.0 eq) and a solvent such as dioxane.

-

Addition: Add a catalytic amount of hydrochloric acid. Gently heat the mixture to 50-60°C.

-

Mannich Condensation: Add the prepared iminium salt solution dropwise to the heated ketone solution over 1 hour. After the addition is complete, increase the temperature and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, the Mannich base, can be purified or directly used. To obtain this compound, the crude material is subjected to thermal elimination (distillation under vacuum) or treated with a base to induce elimination of the amine. The final product is then purified by fractional distillation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for reliable prediction of its spectral features. [7][12]

| Technique | Predicted Key Features | Rationale |

|---|---|---|

| ¹H NMR | ~6.0-6.2 ppm (s, 1H), ~5.8-6.0 ppm (s, 1H): Methylene (=CH₂) protons. ~2.5 ppm (d, 2H): CH₂ group adjacent to the isopropyl group. ~2.3 ppm (s, 3H): Acetyl (CH₃) protons. ~1.8-2.1 ppm (m, 1H): CH of the isopropyl group. ~0.9 ppm (d, 6H): Two methyl (CH₃) groups of the isopropyl moiety. | The exocyclic methylene protons appear as distinct singlets in the olefinic region. The acetyl methyl is a sharp singlet. The remaining aliphatic protons show characteristic splitting patterns (doublets and multiplets) based on adjacent protons. |

| ¹³C NMR | ~198-202 ppm: Carbonyl carbon (C=O). ~145-150 ppm: Quaternary alkene carbon. ~125-130 ppm: Methylene (=CH₂) carbon. ~45-50 ppm: CH₂ carbon adjacent to the isopropyl. ~28-32 ppm: CH carbon of isopropyl. ~25-28 ppm: Acetyl methyl carbon. ~22-24 ppm: Isopropyl methyl carbons. | The conjugated carbonyl carbon is significantly downfield. The two sp² carbons of the double bond are in the typical alkene region. The remaining sp³ carbons appear in the aliphatic region. |

| IR Spectroscopy | ~1670-1685 cm⁻¹ (strong): C=O stretch. ~1620-1630 cm⁻¹ (medium): C=C stretch. ~2850-3000 cm⁻¹ (medium): C-H aliphatic stretch. | Conjugation lowers the frequency of the ketone's C=O stretch compared to a saturated ketone (~1715 cm⁻¹). The C=C stretch is also clearly visible. |

| Mass Spectrometry (EI) | m/z 126: Molecular Ion (M⁺). m/z 111: Loss of CH₃. m/z 83: Loss of the isopropyl group (C₃H₇). m/z 43: Acetyl cation [CH₃CO]⁺ (often the base peak). | The molecular ion peak confirms the molecular weight. Fragmentation patterns arise from the cleavage of bonds alpha to the carbonyl group and the loss of stable alkyl fragments. |

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential. While specific toxicology data is limited, information from structurally similar ketones provides a basis for safe laboratory practices.

-

Hazards: The compound is a flammable liquid and vapor. [13]It may cause eye irritation, skin irritation, and respiratory tract irritation upon inhalation. [13]* Handling: Use in a well-ventilated area or a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]Employ non-sparking tools and ensure equipment is properly grounded to prevent static discharge. [14][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [15]Keep away from heat, sparks, open flames, and other sources of ignition. [16]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste streams. [15]

References

- Wikipedia. (2023). α,β-Unsaturated carbonyl compound.

- Organic Chemistry II - LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.

- Wikipedia. (2023). Mannich reaction.

- Wang, Q., et al. (2018). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Journal of the Chinese Chemical Society.

- Proprep. (n.d.). Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions.

- NIH. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids.

- Química Organica.org. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls.

- PubChem. (n.d.). This compound.

- Chem Service. (2015). SAFETY DATA SHEET - 5-Methyl-2-hexanone.

- Filo. (n.d.). Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol.

- Google Patents. (2019). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.

- YouTube. (2020). Mannich Reaction to Synthesize Vinyl Ketones.

- Taylor & Francis Online. (2006). Synthesis of α,β-Unsaturated Ketones via Enamines.

- SpectraBase. (n.d.). 2-Hexanone, 5-methyl-3-methylene-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity.

Sources

- 1. This compound (1187-87-7) for sale [vulcanchem.com]

- 2. CAS 1187-87-7: 5-methyl-3-methylidenehexan-2-one [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1187-87-7 | CAS DataBase [m.chemicalbook.com]

- 9. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 11. proprep.com [proprep.com]

- 12. spectrabase.com [spectrabase.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-methylene-2-hexanone

Abstract

The definitive identification of chemical structures is a cornerstone of chemical synthesis, drug development, and quality control. 5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7), an α,β-unsaturated ketone, serves as a pertinent case study for illustrating a multi-faceted analytical approach.[1][2][3] Notably, this compound is recognized as a potential impurity in the pharmaceutical agent Tetrabenazine, making its unambiguous characterization critical for ensuring drug safety and efficacy.[3][4] This guide presents an integrated strategy for the structure elucidation of this compound, leveraging a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, providing a robust framework for the comprehensive analysis of complex organic molecules.

Introduction: The Analytical Imperative

The workflow begins with a chromatographic separation coupled with mass spectrometry to determine molecular weight and fragmentation patterns. This is followed by infrared spectroscopy to confirm the presence and electronic environment of the key functional groups. Finally, one- and two-dimensional nuclear magnetic resonance spectroscopy are employed to map the precise connectivity of the carbon and hydrogen framework, leaving no ambiguity in the final structural assignment.

Caption: A logical workflow for comprehensive structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Blueprint

Expertise & Rationale: For a volatile, non-polar compound like this compound, GC-MS is the premier technique for initial analysis.[5][6][7] The gas chromatograph separates the analyte from any potential impurities, ensuring the mass spectrum obtained is of a pure compound. Electron Ionization (EI) mass spectrometry then provides two critical pieces of information: the molecular weight from the molecular ion and a reproducible fragmentation "fingerprint" that offers initial structural clues.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 100 ppm solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Data Interpretation: Expected Mass Spectrum

The mass spectrum is expected to provide definitive evidence for the molecular formula and key structural subunits. The molecular ion (M⁺•) peak should be observed at m/z 126, consistent with the molecular weight of C₈H₁₄O.[1] The fragmentation pattern of α,β-unsaturated ketones is governed by established principles, primarily α-cleavage and cleavages related to the alkyl chain.[8][9]

(g)C-C(f)H-C(e)H₂-C(d)=C(c)H₂ || | (h)O (b)CH₃

Sources

- 1. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 1187-87-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic data of 5-Methyl-3-methylene-2-hexanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-methylene-2-hexanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1187-87-7), a ketone compound with applications in proteomics research as an impurity of the antipsychotic drug Tetrabenazine.[1][2] The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers an in-depth interpretation of the spectral data, grounded in established principles, and provides field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

This compound is an α,β-unsaturated ketone with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][3] Its structure features several key functional groups that give rise to distinct spectroscopic signals: a carbonyl group (C=O), a carbon-carbon double bond (C=C), an isobutyl group, and a methyl ketone group. Understanding this arrangement is fundamental to interpreting the resulting spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed below.

| Signal Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration | Key Correlation |

| H-1 (CH₃-C=O) | Singlet (s) | 2.1 - 2.3 | 3H | Adjacent to carbonyl group |

| H-4 (-CH₂-) | Doublet (d) | 2.2 - 2.4 | 2H | Coupled to H-5 |

| H-5 (-CH-) | Nonet (n) | 1.8 - 2.0 | 1H | Coupled to H-4 and H-6/H-7 |

| H-6, H-7 (CH(CH₃)₂) | Doublet (d) | 0.9 - 1.0 | 6H | Equivalent methyls coupled to H-5 |

| H-8 (=CH₂) | Singlet (s) | 5.8 - 6.0 | 1H | Vinylic proton, trans to C=O |

| H-8' (=CH₂) | Singlet (s) | 5.6 - 5.8 | 1H | Vinylic proton, cis to C=O |

Expert Interpretation: The two vinylic protons on C-8 are diastereotopic and are expected to appear as two distinct singlets or narrowly split doublets due to geminal coupling. The downfield shift of these protons is characteristic of their position on a double bond conjugated with a carbonyl group. The singlet for the H-1 methyl protons confirms their attachment to the electron-withdrawing carbonyl carbon. The complex splitting pattern (nonet) for H-5 is a classic indicator of a methine proton coupled to a methylene group and two methyl groups.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[3]

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Key Feature |

| C-1 (CH₃) | 25 - 30 | Methyl ketone carbon |

| C-2 (C=O) | 195 - 205 | Carbonyl carbon |

| C-3 (C=C) | 145 - 150 | Quaternary vinylic carbon |

| C-4 (CH₂) | 45 - 50 | Methylene carbon |

| C-5 (CH) | 25 - 30 | Methine carbon |

| C-6, C-7 (CH₃) | 20 - 25 | Equivalent methyl carbons |

| C-8 (=CH₂) | 125 - 130 | Terminal vinylic carbon |

Expert Interpretation: The most downfield signal belongs to the carbonyl carbon (C-2), a defining characteristic of ketones. The two sp² hybridized carbons of the double bond (C-3 and C-8) are found in the typical vinylic region (125-150 ppm). The remaining sp³ carbons of the isobutyl group appear in the upfield aliphatic region, with their specific shifts determined by their distance from the electron-withdrawing conjugated system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Vinylic (=C-H) |

| 2960-2870 | C-H Stretch | Aliphatic (C-H) |

| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1620 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | CH₂ and CH₃ |

| ~900 | C-H Bend | =CH₂ Out-of-plane bend |

Expert Interpretation: The two most diagnostic peaks in the IR spectrum are the strong absorptions for the C=O and C=C stretches. The carbonyl stretch appears at a lower wavenumber (~1685 cm⁻¹) than in a saturated ketone (~1715 cm⁻¹) due to the conjugation with the adjacent double bond, which delocalizes electron density and weakens the C=O bond. The C=C stretch is also clearly visible, confirming the presence of the methylene group. The presence of both sp² and sp³ C-H stretching frequencies further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.[4]

| m/z Value | Ion Assignment | Mechanistic Implication |

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (McLafferty rearrangement product) |

| 69 | [C₄H₅O]⁺ | Cleavage at C4-C5 bond |

| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) |

Expert Interpretation: The molecular ion peak at m/z 126 confirms the molecular formula C₈H₁₄O. The fragmentation pattern is highly characteristic of ketones. The most abundant peak (base peak) is expected at m/z 43, corresponding to the stable acylium ion [CH₃CO]⁺, formed by alpha-cleavage. Another significant fragmentation pathway is the McLafferty rearrangement, which is common for ketones with gamma-hydrogens. This rearrangement leads to the loss of a neutral propene molecule and the formation of an enol radical cation, which can then fragment further, contributing to the peak at m/z 83.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR spectroscopy.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. After inserting the sample, lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is necessary.

IR Spectroscopy Workflow

Caption: Workflow for GC-MS analysis.

Methodology:

-

Sample Introduction: Use Gas Chromatography (GC) for sample introduction to ensure purity. A dilute solution of the compound in a volatile solvent like methanol or hexane is injected.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and create positive ions.

-

Mass Analysis: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu.

-

Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The spectrum is analyzed for the molecular ion and characteristic fragment ions, and can be compared against spectral libraries like NIST for confirmation. [4]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise C-H framework, IR spectroscopy confirms the presence and electronic environment of the key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers in quality control, synthetic chemistry, and drug development who may encounter this compound.

References

- PubChem. 5-Methyl-2-hexanone | C7H14O | CID 8034.

- PubChem. This compound | C8H14O | CID 14473.

- Chemsrc. Trifluoromethyl trifluorovinyl ether | CAS#:1187-93-5.

- SpectraBase. 2-Hexanone, 5-methyl-3-methylene-.

- Wikipedia. Perfluoro(methyl vinyl ether).

Sources

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-methylene-2-hexanone

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7), with a primary focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles and outlines robust experimental protocols for property determination. The significance of this compound, notably as a documented impurity in the pharmaceutical agent Tetrabenazine, necessitates a thorough understanding of its physical characteristics for purification, quality control, and safe handling.[1][2]

Introduction and Chemical Identity

This compound is an α,β-unsaturated ketone, a colorless, transparent liquid organic compound.[1][3] Its chemical structure, featuring a ketone functional group and a conjugated double bond, dictates its physical behavior and chemical reactivity. It is identified by the CAS number 1187-87-7 and has a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[3][4] This compound is soluble in chloroform and slightly soluble in methanol.[1][3] Its relevance in the pharmaceutical industry, particularly as an impurity of Tetrabenazine, underscores the importance of precise characterization for ensuring drug safety and efficacy.[1][2]

Summary of Physical Properties

The known and predicted physical properties of this compound are summarized below. This data is critical for designing protocols related to its synthesis, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1187-87-7 | [4] |

| Molecular Formula | C₈H₁₄O | [1][4] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Appearance | Transparent, colorless liquid/oil | [1] |

| Boiling Point | 125-128 °C (at 730 Torr) 170 °C (at 760 mmHg) | [1][3][5][6] |

| Melting Point | Data not available; presumed to be well below -20°C | |

| Density (Predicted) | 0.824 ± 0.06 g/cm³ | [1][5] |

| Flash Point | 54.1 ± 11.9 °C | [1][3][5] |

| Refractive Index | 1.419 | [1][3] |

| Vapor Pressure | 1.5 mmHg at 25°C | [1][3] |

In-Depth Analysis of Thermal Properties

Boiling Point Analysis

The boiling point is a fundamental property reflecting the strength of intermolecular forces. For this compound, a non-polar molecule, the primary intermolecular forces are van der Waals forces. Its molecular weight of 126.20 g/mol contributes to a moderately high boiling point for a molecule of its size.

Two distinct boiling point ranges are reported:

-

125-128 °C at 730 Torr: This value is reported under a slightly reduced pressure (standard atmospheric pressure is 760 Torr).[1][3]

-

170 °C at 760 mmHg (760 Torr): This represents the normal boiling point at standard atmospheric pressure.[5][6]

The discrepancy is logical and expected; a lower external pressure requires less vapor pressure (and thus a lower temperature) for the liquid to boil. The value of 170 °C should be considered the standard boiling point. This relatively high temperature is consistent with its ketone functionality, which introduces a dipole moment, leading to stronger dipole-dipole interactions compared to a non-polar alkane of similar mass.

Melting Point Considerations

Currently, there is no experimentally determined melting point for this compound available in public chemical databases. This is common for organic compounds that are liquids well below standard room temperature.

Causality and Expert Inference: The molecule's structure, with its branched alkyl group (isobutyl) and non-planar methylene group, inhibits efficient packing into a crystal lattice. This structural hindrance typically results in a very low melting (or freezing) point. For context, a structurally similar, but saturated, ketone, 5-methyl-2-hexanone (CAS 110-12-3), has a reported melting point of -74 °C.[7] It is scientifically reasonable to infer that the melting point of this compound is also in this very low range, likely below -20°C, which is a common storage temperature for such compounds.

Experimental Determination Protocols

To ensure data integrity, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols are designed as self-validating systems for use by trained laboratory personnel.

Protocol: Boiling Point Determination via Simple Distillation

This method is suitable for determining the boiling point of milliliter quantities of a liquid sample at atmospheric pressure.

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned just below the side arm of the adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently and uniformly heat the flask using a heating mantle. A slow, controlled heating rate is crucial to prevent bumping and ensure thermal equilibrium between the liquid and vapor phases.

-

Observation: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue heating and observe the temperature range over which the bulk of the liquid distills.

-

Boiling Point Definition: The boiling point is the stable, constant temperature observed on the thermometer during the distillation of the liquid. This temperature represents the point at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure deviates significantly from 760 mmHg, a pressure correction may be applied using a nomograph or the Clausius-Clapeyron relation for a more accurate standard boiling point.

Causality and Trustworthiness: The use of boiling chips provides nucleation sites for smooth boiling. The precise placement of the thermometer ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the definition of boiling point. The stability of the temperature reading during distillation validates that a pure substance is being measured.

Workflow for Boiling Point Determination

The logical flow of the experimental protocol is visualized below.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (1187-87-7) for sale [vulcanchem.com]

- 4. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound,1187-87-7-Amadis Chemical [amadischem.com]

- 7. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-Methyl-3-methylene-2-hexanone from 5-methyl-3-hexene-2-ketone

An In-depth Guide to the

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 5-methyl-3-methylene-2-hexanone from its α,β-unsaturated precursor, 5-methyl-3-hexene-2-ketone. The transformation is strategically divided into two principal stages: a selective conjugate reduction of the starting enone to yield the saturated ketone intermediate, followed by a regioselective α-methylenation. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and discusses the analytical techniques for product characterization. The α-methylene ketone functional group is a key pharmacophore and a versatile building block in organic synthesis, making robust synthetic routes to these compounds highly valuable for researchers in drug discovery and materials science.[1] This guide is intended to provide these professionals with the technical depth and practical insights required to successfully execute this synthesis.

Introduction: Strategic Imperatives in Enone Functionalization

The target molecule, this compound, is a derivative of the α,β-unsaturated ketone family, distinguished by an exocyclic double bond at the α-position. Such motifs are of significant interest due to their heightened reactivity as Michael acceptors and their prevalence in bioactive natural products.[1] The synthetic challenge lies in converting the readily available 5-methyl-3-hexene-2-ketone, which possesses an endocyclic conjugated double bond, into the target structure.

A direct conversion is not feasible. The required transformation necessitates a two-stage strategic approach:

-

Selective Reduction: The C3-C4 double bond of the starting material must be selectively reduced to form the saturated intermediate, 5-methyl-2-hexanone, without affecting the C2 carbonyl group.

-

Regioselective α-Methylenation: A methylene (=CH₂) group must be introduced at the C3 position of the saturated ketone intermediate.

This guide will detail a robust pathway that addresses the inherent challenges of selectivity and reactivity in each stage, leveraging modern synthetic techniques to achieve the target molecule with high fidelity.

Section 1: Overall Synthetic Strategy

The conversion of 5-methyl-3-hexene-2-ketone to this compound is achieved via the intermediate 5-methyl-2-hexanone. The overall workflow is depicted below.

Caption: Overall two-stage synthetic pathway.

Section 2: Stage 1 - Selective Conjugate Reduction

Mechanistic Rationale: The primary challenge in this stage is the 1,4-reduction of the conjugated system in the presence of a reducible carbonyl group. Standard hydrogenation catalysts (e.g., Pd/C) can lead to over-reduction to the corresponding alcohol. Therefore, a more selective method is required. A highly effective approach is the copper-catalyzed conjugate hydrosilylation, which displays excellent chemoselectivity for the carbon-carbon double bond of enones.[2] This reaction utilizes a copper hydride catalyst, often formed in situ, to deliver a hydride to the β-position, followed by protonolysis of the resulting enolate to yield the saturated ketone.

Recommended Protocol: Copper-Catalyzed Hydrosilylation

This protocol is adapted from methodologies known for high selectivity in enone reductions.[2]

Experimental Workflow

Caption: Experimental workflow for Stage 1.

Reagents and Conditions

| Reagent/Parameter | Quantity (per 10 mmol scale) | Purpose / Rationale |

| 5-methyl-3-hexene-2-ketone | 1.26 g (10 mmol) | Starting Material |

| Copper(I) Iodide (CuI) | 95 mg (0.5 mol%) | Catalyst Precursor |

| Triphenylphosphine (PPh₃) | 262 mg (1.0 mol%) | Ligand for catalyst stabilization |

| Polymethylhydrosiloxane (PMHS) | ~1.2 mL (~20 mmol Si-H) | Hydride Source (Reducing Agent) |

| Toluene (anhydrous) | 50 mL | Reaction Solvent |

| Temperature | 25 °C | Mild conditions to ensure selectivity |

| Reaction Time | 2 - 8 hours | Monitored by TLC for completion |

| Workup | 1 M HCl (aq) | Quenches reaction and hydrolyzes silyl enol ether intermediate |

Step-by-Step Protocol

-

To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Copper(I) Iodide (95 mg) and Triphenylphosphine (262 mg).

-

Add 50 mL of anhydrous toluene and stir for 15 minutes to allow for complex formation.

-

Add 5-methyl-3-hexene-2-ketone (1.26 g) to the flask via syringe.

-

Slowly add polymethylhydrosiloxane (~1.2 mL) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by adding 20 mL of 1 M HCl and stirring vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-methyl-2-hexanone as a clear liquid. The expected yield is typically in the range of 80-90%.

Section 3: Stage 2 - α-Methylenation of 5-methyl-2-hexanone

Mechanistic Rationale: The introduction of an α-methylene group is effectively achieved using the Mannich reaction, followed by elimination.[3][4] A superior and highly reliable method for this transformation is the use of Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide).[5][6] This salt is a potent aminomethylating agent that reacts efficiently with ketone enolates.[7][8]

The process involves three key steps:

-

Enolate Formation: The saturated ketone, 5-methyl-2-hexanone, is deprotonated at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The use of LDA at low temperatures favors the formation of the kinetic enolate at the less-substituted C1 position. To achieve regioselectivity for the C3 position (thermodynamic enolate), a reversible deprotonation using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at slightly elevated temperatures is preferable, allowing equilibration to the more stable, more substituted enolate.

-

Aminomethylation: The C3 enolate attacks the electrophilic carbon of Eschenmoser's salt to form a β-amino ketone, known as a Mannich base.[2][9]

-

Quaternization and Elimination: The tertiary amine of the Mannich base is methylated with methyl iodide (MeI) to form a quaternary ammonium salt. This salt then readily undergoes a base-induced Hofmann elimination to form the exocyclic double bond of the final product.[6]

Mechanism of Eschenmoser Methylenation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Eschenmoser's_salt [chemeurope.com]

- 6. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 7. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

The Alpha-Methylene Ketone Moiety: From Natural Scaffolds to Synthetic Targets

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Pivotal Functional Group

Introduction: A Tale of Innate Reactivity and Synthetic Challenge

The α-methylene ketone, a subclass of α,β-unsaturated ketones, is a deceptively simple functional group characterized by a terminal double bond conjugated to a carbonyl. This arrangement, however, imparts a unique and potent reactivity that has positioned it as a cornerstone in both the chemical ecology of natural products and the strategic design of therapeutic agents. The electrophilicity of the β-carbon, a consequence of electron delocalization, renders the α-methylene ketone a quintessential Michael acceptor, primed for covalent interaction with biological nucleophiles. This inherent reactivity is the wellspring of its diverse biological activities, ranging from anti-inflammatory to potent anticancer effects.

Historically, the story of α-methylene ketones is not one of a singular, celebrated discovery but rather a gradual unveiling of its significance through the isolation and study of complex natural products. Early chemists, without the language of mechanistic organic chemistry, would have encountered these motifs in plant extracts used in traditional medicine. The development of synthetic methodologies to construct this reactive moiety did not follow a linear path but rather emerged from the broader evolution of carbonyl chemistry, with landmark reactions being adapted and refined to meet the challenge of installing this versatile functional group. This guide will traverse the history of α-methylene ketones, from their roots in natural product chemistry to the sophisticated synthetic strategies employed today, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity.

The Natural Abundance and Biological Significance of the α-Methylene Ketone Motif

The prevalence of the α-methylene ketone moiety, often embedded within a lactone ring to form α-methylene-γ-lactones, in a vast array of natural products is a testament to its evolutionary selection as a potent biochemical tool. Sesquiterpene lactones, a large and diverse group of plant-derived secondary metabolites, are particularly rich in this functional group and have long been a focus of phytochemical and pharmacological research.

Parthenolide: A Case Study in Bioactivity

A prime example is parthenolide, a sesquiterpene lactone isolated from the medicinal plant feverfew (Tanacetum parthenium).[1][2] Feverfew has a long history of use in traditional medicine for treating migraines, fever, and arthritis.[2] Modern research has identified parthenolide as a principal bioactive component, exhibiting significant anti-inflammatory and anticancer properties.[1][2]

The biological activity of parthenolide is intrinsically linked to its chemical structure, specifically the α-methylene-γ-lactone ring and an epoxide group.[3] These electrophilic centers are capable of interacting with nucleophilic sites on biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[4] This covalent modification, a Michael addition, is the basis for its multifaceted mechanism of action.

Mechanism of Action: The Michael Acceptor in Biological Systems

The α,β-unsaturated carbonyl system of the α-methylene ketone makes it a potent Michael acceptor.[5] In a biological context, the sulfhydryl groups of cysteine residues in proteins are soft nucleophiles that readily attack the electrophilic β-carbon of the α-methylene ketone. This irreversible covalent bond formation can lead to the inhibition of protein function.

A key target of parthenolide is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and inflammatory diseases.[2][6] Parthenolide has been shown to directly bind to and inhibit IKKβ by covalently modifying a cysteine residue in its activation loop.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival signaling.

More recently, chemoproteomic studies have revealed that parthenolide and related sesquiterpene lactones also covalently target and inhibit focal adhesion kinase 1 (FAK1) by modifying cysteine 427.[7] This inhibition impairs FAK1-dependent signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[7]

The ability of the α-methylene ketone moiety to act as a covalent modifier of specific protein targets is a recurring theme in its biological activity and a key consideration in the design of drugs that incorporate this functional group.

Synthetic Strategies for the Construction of α-Methylene Ketones

The synthesis of α-methylene ketones has been a long-standing challenge in organic chemistry, primarily due to the high reactivity of the product, which can be prone to polymerization or further reaction. Over the years, a variety of methods have been developed, ranging from classical multi-step sequences to more modern and efficient catalytic approaches.

The Mannich Reaction and Subsequent Elimination: A Classic Route

One of the most established methods for the α-methylenation of ketones is a two-step sequence involving an initial Mannich reaction followed by an elimination. The Mannich reaction, developed by Carl Mannich in 1912, is a three-component condensation of a compound with an acidic proton (like a ketone), formaldehyde, and a primary or secondary amine.[8]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol or enolate of the ketone to form a β-amino-ketone, also known as a Mannich base.[8]

This Mannich base can then be converted into a quaternary ammonium salt by treatment with an alkylating agent, such as methyl iodide. Subsequent treatment with a base induces a Hofmann elimination, yielding the desired α-methylene ketone.[8]

A more direct and widely used variation of this method involves the use of pre-formed iminium salts, such as Eschenmoser's salt (dimethylaminomethyl)iodide).[9] This reagent reacts with ketone enolates to directly provide the Mannich base, which can then be eliminated as described above.[9]

The following is a general procedure for the α-methylenation of a ketone using Eschenmoser's salt.

-

Enolate Formation: The starting ketone (1.0 eq) is dissolved in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

Reaction with Eschenmoser's Salt: Eschenmoser's salt (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quaternization: Methyl iodide (2.0 eq) is added to the reaction mixture, and it is stirred at room temperature for 1-2 hours to form the quaternary ammonium salt.

-

Elimination: A mild base, such as sodium bicarbonate or triethylamine, is added, and the mixture is heated to reflux to induce the elimination reaction. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure α-methylene ketone.

Caption: Workflow for α-methylenation via the Mannich reaction and subsequent elimination.

The Wittig Reaction: A Direct Olefination Approach

The Wittig reaction, discovered by Georg Wittig in 1954, provides a more direct route to α-methylene ketones by converting a carbonyl group directly into a double bond.[10][11] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of α-methylene ketones, the key reagent is methylenetriphenylphosphorane (Ph₃P=CH₂).

The Wittig reagent is typically prepared by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium or potassium tert-butoxide.[11] The resulting ylide is a powerful nucleophile that attacks the carbonyl carbon of the ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the desired alkene (the α-methylene ketone) and triphenylphosphine oxide.[12]

A significant advantage of the Wittig reaction is its reliability and the unambiguous placement of the double bond.[12] It is particularly effective for the methylenation of even sterically hindered ketones.[10][11]

The following is a general procedure for the methylenation of a ketone using the Wittig reaction.

-

Wittig Reagent Preparation: Methyltriphenylphosphonium bromide (1.2 eq) is suspended in dry THF under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as potassium tert-butoxide (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1-2 hours, during which the color typically turns deep yellow or orange, indicating the formation of the ylide.

-

Olefination: The ketone (1.0 eq), dissolved in a minimal amount of dry THF, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight, or until TLC analysis shows complete consumption of the ketone.

-

Workup and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel to yield the pure α-methylene ketone.

Caption: General workflow for the Wittig methylenation of a ketone.

Organometallic Approaches: Conjugate Addition to Alkynes

Organometallic reagents, particularly organocuprates (Gilman reagents), offer a powerful and versatile method for the synthesis of α,β-unsaturated ketones, including α-methylene ketones.[3][13] One effective strategy involves the conjugate addition of an organocuprate to an α,β-alkynyl ester.

The reaction proceeds via a 1,4-addition of the organocuprate to the activated triple bond of the acetylenic ester.[14] This initially forms a vinylcopper intermediate, which upon protonolysis during aqueous workup, yields the α,β-unsaturated ester. Subsequent hydrolysis of the ester can then provide the corresponding α-methylene ketone.

Organocuprates are particularly useful for this transformation due to their "soft" nucleophilic character, which favors conjugate addition over direct addition to the carbonyl group.[11][13]

The following is a generalized procedure for this method.

-

Organocuprate Formation: Under an inert atmosphere, copper(I) iodide (1.0 eq) is suspended in dry THF and cooled to -78 °C. An organolithium reagent (2.0 eq) is added dropwise, and the mixture is stirred until a homogeneous solution of the lithium diorganocuprate is formed.

-

Conjugate Addition: The α,β-acetylenic ester (1.0 eq), dissolved in dry THF, is added slowly to the organocuprate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude α,β-unsaturated ester is purified by column chromatography.

-

Conversion to Ketone: The purified ester is then subjected to appropriate conditions for conversion to the ketone, which may involve hydrolysis to the carboxylic acid followed by reaction with an organolithium reagent, or other standard transformations.

Comparison of Synthetic Methodologies

The choice of synthetic method for preparing an α-methylene ketone depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |

| Mannich/Elimination | Ketone, Formaldehyde, Amine | Eschenmoser's salt, MeI, Base | Well-established, reliable for many substrates. | Multi-step process, can be harsh for sensitive substrates. | 50-80% |

| Wittig Reaction | Ketone | Phosphorus ylide (e.g., Ph₃P=CH₂) | Direct conversion, high functional group tolerance, reliable for hindered ketones. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. | 60-95% |

| Organocuprate Addition | α,β-Acetylenic ester, Organolithium reagent | Copper(I) iodide | Forms a C-C bond, good for introducing substituents. | Requires organometallic reagents, multi-step to get to the ketone from the ester. | 70-90% (for the addition step) |

Modern Advances in α-Methylene Ketone Synthesis

Recent research has focused on the development of more efficient, selective, and environmentally friendly methods for the synthesis of α-methylene ketones. A significant area of progress is in the field of catalytic asymmetric synthesis, which aims to produce chiral α-methylene ketones with high enantioselectivity.

Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric Mannich reactions, providing access to enantioenriched β-amino ketones that can then be converted to chiral α-methylene ketones.[6] Additionally, transition metal catalysis, using metals such as iridium and manganese, has enabled the direct α-methylation of ketones using methanol as a C1 source, offering a more atom-economical approach.[10][15]

Furthermore, direct enantioselective α-alkylation of ketones using organocatalysis and photocatalysis is an emerging area that holds great promise for the efficient construction of complex chiral molecules containing the α-methylene ketone motif.

Conclusion: An Enduringly Important Functional Group

The α-methylene ketone moiety, from its origins as a key reactive element in natural products to its current status as a valuable target for synthetic chemists and drug designers, continues to be a functional group of profound importance. Its inherent reactivity as a Michael acceptor provides a powerful mechanism for biological activity, enabling the covalent modification of protein targets and the modulation of key signaling pathways. The synthetic challenges associated with its construction have spurred the development of a diverse array of chemical transformations, from classical name reactions to modern catalytic methods. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, synthesis, and biological function of α-methylene ketones is essential for harnessing their potential in the creation of new medicines and chemical probes. As synthetic methodologies become ever more sophisticated, the ability to precisely install and manipulate this versatile functional group will undoubtedly lead to further discoveries and innovations in chemical biology and medicinal chemistry.

References

- Parthenolide Content & Bioactivity. (n.d.). Vasculex.com.

- Ghayur, M. K., & Gilani, A. H. (2006). Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. Current Cancer Drug Targets, 6(5), 453–465.

- (2016). Parthenolide and parthenolide-like sesquiterpene lactones as multiple targets drugs: current knowledge and new developments.

- Hehner, S. P., Hofmann, T. G., Drobeck, K. P., Droge, W., & Schmitz, M. L. (2000). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of biological chemistry, 275(12), 8568–8577.

- Guzman, M. L., Rossi, R. M., Karnischky, L., Li, X., Peterson, D. R., Howard, D. S., & Jordan, C. T. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163–4169.

- Wittig reaction. (n.d.). In Wikipedia.

- Synthesis of α-Methylene Carbonyl Compounds. (1979). Journal of Synthetic Organic Chemistry, Japan, 37(12), 1048-1064.

- Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry.

- Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. (2021). Organometallics, 40(21), 3735-3743.

- Substrate scope of the Mannich reactiona aReaction conditions: 6... (n.d.). ResearchGate.

- Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2022). The Journal of Organic Chemistry, 87(13), 8436-8445.

- The substrate scope of the Mannich/Acylation/Wittig reaction. Reaction... (n.d.). ResearchGate.

- [Molecular mechanisms of parthenolide's action: Old drug with a new face]. (2010). Postepy higieny i medycyny doswiadczalnej (Online), 64, 113–123.

- Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. (2008).

- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (n.d.). UNC Chemistry Department.

- Eschenmoser's salt. (n.d.). In Wikipedia.

- Addition of eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of a-methylene carbonyls via mannich intermediates. (n.d.). OiPub.

- The Wittig Reaction. (1965). Organic Reactions, 14, 270-490.

- Mannich Reaction. (2021, September 9). YouTube.

- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.

- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(2), 256-276.

- (r)-(−)-10-methyl-1(9)-octal-2-one. (n.d.). Organic Syntheses.

- Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules, 28(4), 1958.

- Wittig and Wittig-Horner Reactions under Sonication Conditions. (2023). Molecules (Basel, Switzerland), 28(4).

- Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides. (2000). The Journal of organic chemistry, 65(25), 8715–8724.

- Organocuprates. (2014, August 7). Chem-Station Int. Ed.

- KR20210093922A - Direct alpha-methyleneation process of ketones. (n.d.). Google Patents.

- Selective α-Methylation of Ketones. (2021). The Journal of Organic Chemistry, 86(11), 7333-7346.

- Selective α-Methylation of Ketones. (2021). The Journal of organic chemistry, 86(11), 7333–7346.

- 3-Pentanone, 1-(dimethylamino)-4-methyl. (n.d.). Organic Syntheses.

- A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. (2022).

- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2012). Accounts of Chemical Research, 45(10), 1657-1669.

- Methylenation. (n.d.). In Wikipedia.

- Selective α-Methylation of Ketones. (2021). The Journal of organic chemistry, 86(11), 7333–7346.

- Parthenolide covalently targets and inhibits focal adhesion kinase in breast cancer cells. (2019). Cell chemical biology, 26(7), 1027–1035.e6.

- Synthesis and reactions of .alpha.-methylene-.beta.-keto sulfones. (1991). The Journal of Organic Chemistry, 56(12), 3981-3989.

- Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in pharmacology, 13, 1032331.

- Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry.

- Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry.

- Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. (n.d.). Organic Chemistry Portal.

- β-Amino Ketones – Synthesis and Biological Significances. (2024, January 14). AWS.

- The Eschenmoser Methenylation Name Reaction. (2009, October 4). MSU.

- A catalytic asymmetric carbonyl–ene reaction of β,γ-unsaturated α-ketoesters with 5-methyleneoxazolines. (n.d.). Scite.ai.

- Catalytic Asymmetric α-Amination of α-Branched Ketones via Enol Catalysis. (2015, April 23). Who we serve.

- Mild organocatalytic alpha-methylenation of aldehydes. (2008). Angewandte Chemie (International ed. in English), 47(45), 8661–8664.

- Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed. (n.d.). Cardiff University.

- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (n.d.). Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Selective α-Methylation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium-catalyzed selective α-methylation of ketones with methanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]

The Alpha-Methylene Ketone: A Nexus of Reactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-methylene ketone moiety, a seemingly simple functional group, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent electronic properties—an electron-deficient β-carbon conjugated with a carbonyl group—render it a highly versatile reactive handle for a myriad of chemical transformations. This guide provides a comprehensive exploration of the core reactivity principles governing the α-methylene ketone functional group. We will delve into the mechanistic underpinnings of its participation in key reactions, including Michael additions, cycloadditions, and nucleophilic attacks. Furthermore, this document will illuminate the strategic application of this motif in the synthesis of complex natural products and the design of targeted therapeutic agents. Through a synthesis of established principles and field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to harness the full potential of the α-methylene ketone in their scientific endeavors.

Introduction: The Electronic Architecture and Innate Reactivity of the α-Methylene Ketone

The defining feature of an α-methylene ketone is the exocyclic double bond positioned adjacent to a carbonyl group. This arrangement creates an α,β-unsaturated carbonyl system, which is the primary driver of its characteristic reactivity. The electronegative oxygen atom of the carbonyl group polarizes the entire conjugated system, inducing a partial positive charge (δ+) on the carbonyl carbon and, significantly, on the β-carbon of the methylene group. This electronic distribution makes the β-carbon a prime target for nucleophilic attack.

Resonance structures clearly illustrate this electron deficiency at the β-position, highlighting its electrophilic nature. This inherent reactivity as a Michael acceptor is a central theme in the chemistry of α-methylene ketones and is responsible for a vast array of their biological activities and synthetic applications.[1][2]

Key Synthetic Routes to α-Methylene Ketones

The construction of the α-methylene ketone moiety can be achieved through several strategic synthetic methodologies. The choice of method often depends on the complexity of the substrate and the desired reaction conditions.

The Mannich Reaction: A Classic Approach

One of the most reliable and widely employed methods for the synthesis of α-methylene ketones is the Mannich reaction.[3][4] This three-component condensation reaction involves a ketone, formaldehyde, and a secondary amine (or its salt) to form a β-amino ketone, known as a Mannich base.[3][5] Subsequent thermal elimination of the amine affords the desired α-methylene ketone.[6]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. The enol or enolate of the starting ketone attacks the iminium ion, leading to the Mannich base.[5][6]

Experimental Protocol: Synthesis of an α-Methylene Ketone via the Mannich Reaction [7]

-

To a solution of the starting ketone (1.0 equiv) in a suitable solvent (e.g., dioxane or acetic acid), add a 37% aqueous solution of formaldehyde (1.2 equiv). The choice of solvent can be critical, with some substrates requiring reflux in dioxane for the reaction to proceed to completion.[7]

-

Add a catalytic or stoichiometric amount of a secondary amine, such as morpholine or dimethylamine hydrochloride (1.1 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary significantly depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Mannich base can often be subjected to thermal elimination without further purification. This is typically achieved by heating the base, sometimes in the presence of a mild acid or base, to induce elimination of the amine and formation of the α-methylene ketone.

-

Purify the final product by column chromatography on silica gel.

Direct Methylene Transfer Reactions

Direct methylene transfer represents a more atom-economical approach to α-methylene ketones.[7] These methods circumvent the need for the isolation of a Mannich base. One common strategy involves the reaction of a ketone with formaldehyde in the presence of a specific catalyst system.[8] While advantageous in terms of being a one-pot reaction, these methods can sometimes suffer from a lack of regioselectivity and polymerization as a side reaction, often requiring severe reaction conditions.[7]

The α-Methylene Ketone as a Michael Acceptor: A Gateway to Complexity

The pronounced electrophilicity of the β-carbon makes α-methylene ketones excellent Michael acceptors.[2] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions.[9][10]

Mechanism of Michael Addition

The Michael addition involves the attack of a nucleophile (the Michael donor) at the β-carbon of the α,β-unsaturated system (the Michael acceptor).[2][11] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.[11] The resulting enolate intermediate is then protonated to yield the 1,4-adduct.[12]

Caption: Mechanism of Michael Addition to an α-Methylene Ketone.

A wide range of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organocuprates.[10] The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities.

Biological Significance of Michael Acceptor Reactivity

The ability of α-methylene ketones to act as Michael acceptors is central to the biological activity of many natural products.[13][14] For instance, the α-methylene-γ-butyrolactone moiety, found in numerous sesquiterpene lactones, is a known pharmacophore.[15] These compounds can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins, thereby modulating their function.[14] This mechanism is implicated in the anti-inflammatory, anti-cancer, and anti-microbial properties of these natural products.[14]

Cycloaddition Reactions: Building Rings with Precision

α-Methylene ketones are also valuable dienophiles and dipolarophiles in cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic frameworks.

[4+2] Cycloadditions (Diels-Alder Reaction)

In the Diels-Alder reaction, the electron-deficient double bond of the α-methylene ketone can react with an electron-rich diene to form a six-membered ring. The stereochemistry of the resulting cycloadduct is well-defined, making this a highly valuable transformation in stereoselective synthesis.

[2+2+1] Cycloadditions (Pauson-Khand Reaction)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene (the α-methylene ketone), an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[16][17] This reaction is particularly useful for the synthesis of complex polycyclic systems containing five-membered rings.[16] The intramolecular version of the Pauson-Khand reaction is especially powerful for the construction of fused ring systems with high stereocontrol.[18]

Caption: The Pauson-Khand Reaction for Cyclopentenone Synthesis.

Experimental Protocol: A General Procedure for the Pauson-Khand Reaction [19]

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 equiv) in a degassed solvent such as mesitylene.

-

Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the alkyne-cobalt complex.

-

Add the α-methylene ketone (1.0-1.2 equiv) to the reaction mixture.

-

Degas the reaction system with carbon monoxide and then heat to the required temperature (often high, e.g., 160 °C).

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Flash column chromatography is used to isolate the desired cyclopentenone product.

[2+2] Photocycloadditions

Under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings.[20] This reaction, often proceeding through a triplet excited state, provides a route to four-membered ring systems.[20]

Other Notable Reactions

Beyond Michael additions and cycloadditions, the reactivity of the α-methylene ketone extends to other important transformations.

Baylis-Hillman Reaction

The Baylis-Hillman reaction involves the coupling of an activated alkene (such as an α-methylene ketone) with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine.[21][22][23] The reaction forms a new carbon-carbon bond at the α-position of the activated alkene, yielding a densely functionalized allylic alcohol derivative.[23]

Reactions with Nucleophiles at the Carbonyl Carbon

While conjugate addition at the β-carbon is often the dominant pathway, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur.[24] The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates and thiolates, preferentially undergo 1,4-addition.

The α-Methylene Ketone in Drug Development

The unique reactivity profile of the α-methylene ketone has made it a privileged scaffold in medicinal chemistry and drug discovery.

Covalent Inhibitors

The ability of the α-methylene ketone to act as a Michael acceptor allows for its incorporation into the design of covalent inhibitors.[1] By positioning this reactive group appropriately within a molecule, it can form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible inhibition. α-Fluoromethyl ketones, for example, are used as selective handles for irreversible binding to cysteine residues in proteins.[25]

Scaffolds for Diversity-Oriented Synthesis

The diverse reactivity of the α-methylene ketone makes it an excellent starting point for diversity-oriented synthesis. A single α-methylene ketone precursor can be elaborated into a wide range of structurally distinct molecules through the application of various reaction manifolds, facilitating the exploration of chemical space in the search for new bioactive compounds.

Conclusion

The α-methylene ketone functional group, through its inherent electronic properties, offers a rich and diverse landscape of chemical reactivity. Its capacity to undergo Michael additions, cycloadditions, and other nucleophilic transformations has established it as a powerful tool in both synthetic organic chemistry and medicinal chemistry. A thorough understanding of the principles governing its reactivity empowers researchers to strategically employ this versatile moiety in the construction of complex molecular architectures and the development of novel therapeutic agents. The continued exploration of new reactions and applications of the α-methylene ketone promises to yield further innovations in chemical synthesis and drug discovery.

References

- Preparation of α-Methylene Ketones by Direct Methylene Transfer. Taylor & Francis.

- α-methylene-γ-butyrolactones: versatile skin bioactive natural products. ResearchGate.

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health.

- Synthesis and biological properties of new α-methylene-γ- butyrolactones and α,β-unsaturated δ-lactones. ResearchGate.

- Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. PubMed.

- Direct alpha-methyleneation process of ketones. Google Patents.

- The first synthesis of a borylated α-methylene-γ-butyrolactone. PubMed.

- Conjugate Addition of Enolates: Michael Addition. JoVE.

- Mannich reaction. Wikipedia.

- Application of Pauson–Khand reaction in the total synthesis of terpenes. National Institutes of Health.

- Pauson–Khand reaction. Wikipedia.

- Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.

- Mannich Reaction. YouTube.

- Mannich reaction. ChemTube3D.

- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

- Pauson-Khand Reaction. J&K Scientific LLC.

- Pauson-Khand Reaction. NROChemistry.

- Baylis-Hillman Reaction. J&K Scientific LLC.

- Baylis–Hillman reaction. Wikipedia.

- Michael addition reaction. Wikipedia.

- Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube.

- Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.

Sources

- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. tandfonline.com [tandfonline.com]